molecular formula C19H27ClN2O2 B2451162 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one CAS No. 2309705-93-7

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one

Cat. No. B2451162
CAS RN: 2309705-93-7
M. Wt: 350.89
InChI Key: MRBLTZJUTCIYHM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly referred to as Cbz-diazepam and is used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Applications A novel method for the synthesis of benzo[b][1,5]diazepine derivatives has been developed, providing an alternative approach for creating compounds with a broad spectrum of biological activities. This method involves aromatic diamines, Meldrum's acid, and an isocyanide in dichloromethane at room temperature, yielding high product yields without the need for catalysts or activation (Shaabani et al., 2009). Such synthetic strategies could be applicable to the synthesis of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one, highlighting its relevance in chemical synthesis research.

Vibrational Spectroscopic Studies Vibrational spectroscopic techniques, including FT-IR and FT-Raman, combined with quantum mechanical methods, have been employed to study the properties of structurally related compounds. This approach offers a powerful tool for interpreting and predicting vibrational spectra, providing insights into the compound's molecular geometry, vibrational wavenumbers, and molecular electrostatic potential (MEP). Such studies have indicated the biological activity potential of similar compounds through their physical and chemical properties (Kuruvilla et al., 2018).

Molecular Docking Studies The application of molecular docking studies to similar compounds has suggested their potential as antidepressants. This technique allows for the exploration of the compound's interaction with biological targets, providing a theoretical foundation for its therapeutic efficacy (Kuruvilla et al., 2018).

Photopolymerization Applications A study on nitroxide-mediated photopolymerization introduced a compound that decomposes under UV irradiation to generate radicals, suggesting applications in materials science for developing new polymers with specific properties (Guillaneuf et al., 2010). Although not directly related to 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one, this study highlights the potential for compounds with similar structural features to be used in photopolymerization processes.

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2/c1-19(2,24-17-9-7-15(20)8-10-17)18(23)22-12-4-11-21(13-14-22)16-5-3-6-16/h7-10,16H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBLTZJUTCIYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one

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